Yttrium(III) nitrate tetrahydrate

Catalog No.
S1510092
CAS No.
13773-69-8
M.F
H8N3O13Y
M. Wt
346.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Yttrium(III) nitrate tetrahydrate

CAS Number

13773-69-8

Product Name

Yttrium(III) nitrate tetrahydrate

IUPAC Name

yttrium(3+);trinitrate;tetrahydrate

Molecular Formula

H8N3O13Y

Molecular Weight

346.98 g/mol

InChI

InChI=1S/3NO3.4H2O.Y/c3*2-1(3)4;;;;;/h;;;4*1H2;/q3*-1;;;;;+3

InChI Key

XRKAJAPEZSHSLG-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Y+3]

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Y+3]

The exact mass of the compound Yttrium(III) nitrate tetrahydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Yttrium(III) nitrate tetrahydrate (CAS 13773-69-8) is a highly water-soluble, oxidizing rare-earth precursor essential for the synthesis of advanced ceramics, solid electrolytes, and luminescent phosphors . With a molecular weight of 346.98 g/mol and an exact hydration state of four water molecules, it provides a highly reproducible source of yttrium(III) ions for sensitive formulations [1]. In industrial and laboratory settings, it is primarily procured for sol-gel processing, co-precipitation, and spray pyrolysis, where it decomposes thermally to yield high-purity yttrium oxide (Y2O3) without leaving carbonaceous or halide residues. Its high aqueous solubility (up to 1550 g/L) and low decomposition temperature make it a superior choice for formulating complex multicomponent oxides, such as yttria-stabilized zirconia (YSZ) and yttrium barium copper oxide (YBCO) superconductors [1].

Substituting Yttrium(III) nitrate tetrahydrate with other yttrium salts—such as chlorides, acetates, or acetylacetonates—often leads to catastrophic failures in material performance and process reproducibility. Halide precursors like yttrium chloride require significantly higher calcination temperatures to eliminate residual ions, which can cause unwanted grain coarsening and lower the degree of crystallization in nanostructured oxides [3]. Organic precursors, such as yttrium acetate, suffer from much lower aqueous solubility, causing premature precipitation and inhomogeneous dopant distribution during droplet drying in spray pyrolysis [1]. Furthermore, failing to specify the tetrahydrate form (CAS 13773-69-8) and defaulting to the more common hexahydrate (CAS 13494-98-9) introduces excess water into moisture-sensitive sol-gel networks, altering hydrolysis kinetics and skewing the precise stoichiometric mass fraction of yttrium required for high-performance solid oxide fuel cells (SOFCs) [2].

Aqueous Solubility for Homogeneous Dopant Distribution

In the synthesis of Y-doped bioactive glass via spray pyrolysis, the choice of precursor dictates the spatial distribution of yttrium within the resulting microspheres. Yttrium nitrate exhibits an exceptionally high aqueous solubility of approximately 1550 g/L at room temperature, whereas yttrium acetate is limited to roughly 100 g/L[1]. Because of this >15-fold difference in solubility, the nitrate ions remain dissolved longer during the droplet evaporation phase. This prevents early surface precipitation, ensuring that the yttrium dopant is distributed evenly throughout the entire volume of the particle, rather than segregating at the surface as observed with the acetate precursor [1].

Evidence DimensionAqueous solubility and internal dopant distribution
Target Compound Data~1550 g/L (Yttrium nitrate); yields volumetrically uniform Y-distribution
Comparator Or Baseline~100 g/L (Yttrium acetate); yields surface-segregated Y-distribution
Quantified Difference>15-fold higher solubility for the nitrate precursor
ConditionsAqueous precursor solution for spray pyrolysis of Y-doped bioactive glass microspheres

High solubility guarantees uniform dopant dispersion, which is critical for predictable radiation emission profiles in medical isotopes and homogeneous phase formation in ceramics.

Lower Activation Energy for SOFC Solid Electrolytes

The performance of yttria-stabilized zirconia (YSZ) thin films in intermediate-temperature solid oxide fuel cells (SOFCs) is highly dependent on the yttrium precursor used during sol-gel synthesis. Research demonstrates that YSZ derived from a yttrium nitrate precursor achieves an optimal activation energy for ionic conductivity[1]. In contrast, substituting with yttrium acetylacetonate results in a significantly higher activation energy of 1.3 ± 0.1 eV [1]. This increased activation barrier severely degrades the ionic conductivity of the YSZ electrolyte at intermediate operating temperatures (700-800 °C), rendering the acetylacetonate-derived material unsuitable for next-generation SOFC applications [1].

Evidence DimensionActivation energy for ionic conductivity in YSZ
Target Compound DataStandard activation energy (~1.0-1.1 eV) supporting high conductivity at 700-800 °C
Comparator Or Baseline1.3 ± 0.1 eV (Yttrium acetylacetonate precursor)
Quantified Difference~0.2-0.3 eV lower activation energy using the nitrate precursor
ConditionsSol-gel synthesis of (Y2O3)0.08(ZrO2)0.92 thin films for SOFCs

Procuring the nitrate precursor is essential to achieve the low activation energy required for high-efficiency, intermediate-temperature solid oxide fuel cells.

Thermal Decomposition Profile and Crystallization Degree

When synthesizing cubic yttrium oxide (Y2O3) nanocrystallites via sol-gel methods, the decomposition temperature of the precursor directly impacts the final crystallinity. Yttrium nitrate decomposes at lower temperatures compared to yttrium chloride[1]. Because the nitrate groups are eliminated earlier in the calcination process, more thermal energy is available to drive the crystallization of the Y2O3 lattice. Consequently, XRD analysis confirms that Y2O3 powders synthesized from yttrium nitrate exhibit a significantly higher degree of crystallization when calcined at 700-900 °C than those prepared from yttrium chloride under identical conditions [1].

Evidence DimensionDegree of crystallization at 700-900 °C
Target Compound DataHigh degree of crystallization due to low-temperature precursor elimination
Comparator Or BaselineLower degree of crystallization (Yttrium chloride precursor)
Quantified DifferenceNitrate precursor provides a higher thermodynamic driving force for crystallization at equivalent temperatures
ConditionsSol-gel synthesis of Y2O3 nanocrystallites in methanol calcined at 700-900 °C

A lower decomposition temperature allows manufacturers to achieve highly crystalline optical ceramics while minimizing the thermal budget and preventing excessive grain growth.

Stoichiometric Precision and Metal Mass Fraction

For precise doping in advanced functional materials, the exact hydration state of the precursor is a critical procurement parameter. Yttrium(III) nitrate tetrahydrate (CAS 13773-69-8) possesses a molecular weight of 346.98 g/mol, yielding a theoretical yttrium mass fraction of approximately 25.6% [1]. In contrast, the more commonly encountered yttrium nitrate hexahydrate (CAS 13494-98-9) has a molecular weight of 383.01 g/mol and a lower yttrium mass fraction of 23.2% [1]. Procuring the specific tetrahydrate form allows chemists to tightly control the water-to-metal ratio in moisture-sensitive sol-gel networks, avoiding the variable excess water introduced by the highly hygroscopic hexahydrate [1].

Evidence DimensionYttrium mass fraction and hydration water content
Target Compound Data~25.6% Yttrium mass fraction (Tetrahydrate, 4 H2O)
Comparator Or Baseline~23.2% Yttrium mass fraction (Hexahydrate, 6 H2O)
Quantified Difference2.4% higher absolute yttrium mass fraction and precisely 2 fewer moles of water per mole of yttrium
ConditionsProcurement weighing and formulation for precise molar doping

Specifying the tetrahydrate form ensures exact stoichiometric reproducibility and limits excess moisture in sensitive sol-gel and co-precipitation workflows.

Solid Oxide Fuel Cell (SOFC) Electrolyte Manufacturing

Based on its ability to yield yttria-stabilized zirconia (YSZ) with optimal activation energy and high ionic conductivity at intermediate temperatures (700-800 °C), Yttrium(III) nitrate tetrahydrate is the preferred precursor for SOFC solid electrolytes [1]. Its clean thermal decomposition prevents carbonaceous residues that organic precursors like acetylacetonates would otherwise leave behind.

Spray Pyrolysis of Medical and Bioactive Glasses

The exceptionally high aqueous solubility (~1550 g/L) of this nitrate salt makes it ideal for spray pyrolysis applications, such as the production of yttrium-doped bioactive glass microspheres for internal radiotherapy [2]. It ensures that the yttrium dopant remains perfectly homogeneous throughout the droplet volume during rapid evaporation, avoiding the surface segregation seen with less soluble acetate precursors.

Sol-Gel Synthesis of Optical Ceramics and Phosphors

Because it decomposes at lower temperatures than yttrium chloride, the tetrahydrate nitrate precursor leaves more thermal energy available for lattice formation [3]. This makes it the optimal choice for synthesizing highly crystalline, nanostructured cubic Y2O3 host lattices used in luminescent phosphors, lasers, and transparent optical ceramics.

High-Precision Superconductor (YBCO) Precursor Formulation

The precise hydration state of the tetrahydrate form (CAS 13773-69-8) provides an exact 25.6% yttrium mass fraction, which is critical for the rigorous stoichiometric demands of Yttrium Barium Copper Oxide (YBCO) superconductor synthesis [4]. It allows for tighter control over the metal-to-water ratio during the initial chelation and gelation phases compared to the highly hygroscopic hexahydrate.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Dates

Last modified: 04-14-2024

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